Product packaging for Dronedarone N-Oxide(Cat. No.:CAS No. 1638586-56-7)

Dronedarone N-Oxide

Cat. No.: B565906
CAS No.: 1638586-56-7
M. Wt: 572.761
InChI Key: SHUKZDYKOJVYRH-UHFFFAOYSA-N
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Description

Contextualization within the Dronedarone (B1670951) Research Landscape

Dronedarone is a benzofuran (B130515) derivative primarily utilized as an antiarrhythmic agent for the management of atrial fibrillation and atrial flutter nih.govnih.govdrugfuture.comdrugbank.comoup.comscirp.orgscirp.org. As a complex organic molecule, dronedarone undergoes various metabolic and degradation pathways within biological systems and under different environmental conditions. Dronedarone N-Oxide is recognized as a related substance or impurity of dronedarone chemicalbook.in. Its formation can be attributed to oxidative processes, suggesting it arises from the oxidation of the parent dronedarone molecule researchgate.net.

The presence of such impurities is a critical consideration in pharmaceutical science, necessitating their identification, quantification, and control. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and measure these related substances, including this compound, to ensure the purity and quality of the active pharmaceutical ingredient and its formulations scirp.orgscirp.orgresearchgate.netderpharmachemica.comresearchgate.net.

Properties

CAS No.

1638586-56-7

Molecular Formula

C31H44N2O6S

Molecular Weight

572.761

IUPAC Name

N-butyl-N-[3-[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenoxy]propyl]butan-1-amine oxide

InChI

InChI=1S/C31H44N2O6S/c1-5-8-12-29-30(27-23-25(32-40(4,36)37)15-18-28(27)39-29)31(34)24-13-16-26(17-14-24)38-22-11-21-33(35,19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3

InChI Key

SHUKZDYKOJVYRH-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCC[N+](CCCC)(CCCC)[O-]

Synonyms

N-Butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl)butan-1-amine Oxide

Origin of Product

United States

Formation Pathways of Dronedarone N Oxide

Chemical Degradation Mechanisms Leading to N-Oxide Formation

The formation of Dronedarone (B1670951) N-Oxide can occur through non-enzymatic chemical reactions, particularly under conditions of oxidative and photolytic stress. These degradation pathways involve the generation of reactive oxygen species that interact with the electron-rich tertiary amine of the dronedarone molecule.

Oxidative Stress-Induced Formation Pathways (e.g., singlet oxygen and free radical mechanisms)

While specific studies detailing the oxidative stress-induced formation of Dronedarone N-Oxide are not extensively documented in publicly available literature, the chemical principles governing the oxidation of tertiary amines are well-established. Oxidative stress, characterized by an excess of reactive oxygen species (ROS), can lead to the formation of N-oxides. Key ROS implicated in such transformations include singlet oxygen (¹O₂) and various free radicals.

Singlet oxygen, a highly reactive electrophilic species, can directly attack the nucleophilic nitrogen of the tertiary amine in dronedarone. This interaction can lead to the formation of an intermediate that subsequently converts to the stable N-oxide. Similarly, free radical mechanisms, initiated by species such as hydroxyl radicals (•OH), can abstract a hydrogen atom from a carbon adjacent to the nitrogen, leading to a radical intermediate that can then react with molecular oxygen to form a peroxyl radical. Subsequent intramolecular reactions can yield the N-oxide. Although studies have investigated the effects of oxidative stress in the context of dronedarone's biological activity, they have not specifically identified this compound as a resulting product. nih.govresearchgate.net

Photolytic Degradation Pathways

Forced degradation studies on dronedarone hydrochloride have been conducted under various stress conditions, including photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. nih.gov These studies have shown that dronedarone is susceptible to degradation under photolytic conditions. While these studies identified the formation of several degradation products, the specific characterization of this compound was not reported. nih.gov

However, the general mechanism of photolytic degradation of pharmaceuticals often involves the generation of ROS through the interaction of light with the drug molecule or photosensitizers present in the formulation. This can lead to the formation of singlet oxygen and other radicals, which, as discussed previously, can oxidize the tertiary amine of dronedarone to its corresponding N-oxide. Therefore, it is plausible that this compound could be formed as a minor degradation product during exposure to light, even if it has not been explicitly identified in all published degradation studies.

Enzymatic N-Oxidation Pathways in Biological Systems

In biological systems, the formation of this compound is anticipated to be a metabolic process mediated by specific enzyme systems. The primary pathways involve flavin-containing monooxygenases and cytochrome P450 isoforms.

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation of Tertiary Amines

Flavin-containing monooxygenases (FMOs) are a family of enzymes known to catalyze the oxygenation of various xenobiotics containing soft nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govwikipedia.org The N-oxidation of tertiary amines is a characteristic reaction catalyzed by FMOs. wikipedia.org Given that dronedarone possesses a tertiary amine in its structure, it is a potential substrate for FMO-mediated metabolism.

The catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate, which then transfers an oxygen atom to the nucleophilic nitrogen of the substrate, resulting in the formation of the N-oxide. wikipedia.org While in vitro metabolism studies of dronedarone have been conducted using recombinant human enzymes, including FMOs, the specific formation of this compound via this pathway has not been definitively reported in the reviewed literature. nih.govnih.gov However, based on the substrate specificity of FMOs, this remains a highly probable metabolic pathway for dronedarone.

Potential Involvement of Cytochrome P450 (CYP) Isoforms in Direct Oxidation Processes

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of drugs, including dronedarone. In vitro studies have identified that dronedarone is extensively metabolized, with major pathways including N-debutylation. nih.gov These studies have pinpointed CYP3A4 as the primary enzyme responsible for this metabolic transformation. nih.govnih.gov

In addition to N-dealkylation, "direct oxidation" of dronedarone has been described as a metabolic pathway. nih.gov This direct oxidation could potentially include the formation of this compound. While the major metabolic activity of CYP3A4 on dronedarone is N-debutylation, it is plausible that N-oxidation occurs as a minor metabolic route. Other CYP isoforms have also been shown to be involved in the metabolism of dronedarone and its metabolites, which could also contribute to the formation of the N-oxide. nih.govresearchgate.netresearchgate.net

Characterization of Metabolic N-Oxidation Products

This compound is recognized as a potential metabolite and impurity of dronedarone. Its chemical identity has been established, and it is available as a reference standard for analytical purposes.

PropertyValue
Chemical Name N-butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl)butan-1-amine oxide
Molecular Formula C₃₁H₄₄N₂O₆S
Molecular Weight 572.77 g/mol
CAS Number 1638586-56-7

Analytical Methodologies for Dronedarone N Oxide Characterization and Quantification

Method Validation and Qualification Parameters for N-Oxide Analysis

Method validation is a fundamental process that provides documented evidence that an analytical method consistently produces results that are accurate, reliable, and fit for its intended purpose. For Dronedarone (B1670951) N-Oxide, validation encompasses several key parameters, as outlined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Specificity and Selectivity

Specificity and selectivity are paramount to ensure that the analytical method can accurately measure Dronedarone N-Oxide in the presence of other components, including the parent drug (Dronedarone), its other related substances, impurities, and matrix components. This is typically demonstrated through forced degradation studies, where the drug substance is subjected to various stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress).

Studies have shown that HPLC methods can achieve good separation of Dronedarone from its potential impurities and degradation products, including those that might arise from oxidation, such as N-oxides scirp.orgnih.gov. For instance, one study reported that in optimized conditions, Dronedarone and eleven impurities were well-separated with a resolution greater than 1.5, confirming the specificity and selectivity of the developed method scirp.org. Another study successfully separated Dronedarone and its degradation products using a C18 column with a specific mobile phase composition, demonstrating the method's ability to distinguish between the parent drug and its degradants nih.gov. The use of Photodiode Array (PDA) detectors or Mass Spectrometry (MS) coupled with HPLC further enhances specificity by providing spectral or mass information for peak identification and confirmation nih.gov.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision describes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: Studies have reported high accuracy for Dronedarone analysis, with recovery percentages often falling within acceptable ranges. For example, accuracy was assessed by recovery studies, with reported mean recoveries for Dronedarone ranging from 99.2% to 100.5% in tablet preparations nih.gov. In another study, the percentage recovery for Dronedarone was found to be 99.6% derpharmachemica.comresearchgate.net. For related substances, percentage recoveries have also been reported to be within acceptable limits, such as 99.6% to 101.0% for specific impurities scirp.org. Accuracy in biological matrices like plasma has also been demonstrated, with reported values between 87.5% and 105.4% for intra-assay and 98.1% to 105.1% for inter-assay mdpi.comnih.gov.

Precision: Precision is typically evaluated through repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). Studies have shown low relative standard deviations (RSD) for Dronedarone analysis. For instance, the %RSD for assay method precision and intermediate precision studies for Dronedarone was reported to be within 0.4% scirp.org. Repeatability and intra-day precision studies for Dronedarone have also shown %RSD values less than 2% derpharmachemica.comymerdigital.com. For related substances, %RSD values for peak areas were also within acceptable limits, confirming the method's precision scirp.org.

Table 1: Summary of Accuracy and Precision Data for Dronedarone Analysis

ParameterReported Range/ValueReference
Accuracy99.2–100.5% (in formulations) nih.gov
Accuracy99.6% (recovery) derpharmachemica.comresearchgate.net
Accuracy99.6–101.0% (for impurities) scirp.org
Accuracy87.5–105.4% (intra-assay), 98.1–105.1% (inter-assay) mdpi.comnih.gov
Precision%RSD < 0.4% (assay/intermediate precision) scirp.org
Precision%RSD < 2% (repeatability, intra-day) derpharmachemica.comymerdigital.com

Limit of Detection and Limit of Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for assessing the sensitivity of an analytical method. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.

LOD and LOQ: Various studies have reported LOD and LOQ values for Dronedarone and its impurities. For instance, a spectrophotometric method reported LOD and LOQ values of 0.30 µg/mL and 1.0 µg/mL, respectively researchgate.net. An HPLC method for Dronedarone Hydrochloride in tablet form reported LOD and LOQ of 0.1 µg/mL and 0.3 µg/mL, respectively nih.gov. For related substances, LOD values were reported as low as 0.002% and LOQ values as low as 0.006% (relative to analyte concentration) scirp.org. Another study reported LOD and LOQ values of 0.018 µg/mL and 0.06 µg/mL for Dronedarone derpharmachemica.com. In plasma analysis, the LLOQ for Dronedarone was set at 10 ng/mL mdpi.comnih.gov.

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Dronedarone and Related Substances

Analyte/Method TypeLOD ValueLOQ ValueReference
Dronedarone (Spectro)0.30 µg/mL1.0 µg/mL researchgate.net
Dronedarone (HPLC)0.1 µg/mL0.3 µg/mL nih.gov
Related Substances (HPLC)0.002–0.004%0.006–0.012% scirp.org
Dronedarone (HPLC)0.018 µg/mL0.06 µg/mL derpharmachemica.com
Dronedarone (Plasma HPLC)10 ng/mL (LLOQ)10 ng/mL (LLOQ) mdpi.comnih.gov

Robustness and Stability Testing

Robustness is a measure of the method's ability to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. Stability testing, particularly solution stability, ensures that the analyte remains stable in solution for the duration of the analysis and storage.

Robustness: Methods have been shown to be robust when subjected to minor changes in analytical conditions such as flow rate (±0.1 mL/min), mobile phase composition, or column type nih.govappconnect.in. For instance, assay results were not significantly affected by these deliberate changes, remaining in accordance with the true value nih.gov. Another study demonstrated robustness by altering flow rate (0.9 to 1.1 mL/min) and mobile phase composition, with assay percentages remaining within a narrow range (98.21% to 99.60%) appconnect.in. The method's ability to maintain resolution between the main peak and degradation products under altered conditions also signifies robustness appconnect.in.

Stability Testing: Solution stability of Dronedarone hydrochloride was evaluated by storing sample and reference standard solutions at room temperature for extended periods (e.g., 48 hours) and re-assaying them at intervals. The mobile phase stability was also examined over 12 to 48 hours scirp.org. These studies confirm that the analytical solutions and mobile phase remain stable, ensuring the reliability of results obtained over time. The development of "stability-indicating" methods is crucial, meaning the method can separate and quantify the drug from its degradation products, as demonstrated by forced degradation studies where degradation products did not interfere with the detection of Dronedarone scirp.orgnih.govnih.govderpharmachemica.com.

Theoretical and Computational Studies of Dronedarone N Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for dissecting the electronic structure and predicting the reactivity of chemical compounds like Dronedarone (B1670951) N-Oxide. These methods allow researchers to map electron distribution, identify active sites, and understand the energetic landscape of molecular transformations. By calculating properties such as molecular orbitals, charge densities, and bond energies, DFT can reveal intrinsic chemical characteristics that influence a molecule's behavior.

Studies employing DFT have been instrumental in identifying the most favorable oxidation site within the dronedarone molecule, which leads to the formation of its N-oxide derivative globalresearchonline.net. These calculations assess the relative energies of different potential oxidation products, thereby predicting which pathway is energetically preferred. For instance, DFT calculations have indicated that the N-oxide structure of a dronedarone transformation product is energetically more favorable by -34.375 kcal mol⁻¹ compared to other predicted structures globalresearchonline.net. This energetic preference is a key indicator of the molecule's inherent stability and the likelihood of forming the N-oxide under specific conditions.

Table 1: Energetic Comparison of Dronedarone N-Oxide Formation

ParameterValueUnitSource
Energetic Favorability of N-Oxide Structure-34.375kcal mol⁻¹ globalresearchonline.net
Computational Method UsedDFTN/A globalresearchonline.net
Basis Set Used (example)B3LYP/6-31G*N/A globalresearchonline.net

Note: The basis set mentioned (B3LYP/6-31G*) is an example of a common functional and basis set used in DFT calculations for such studies, as indicated in reference globalresearchonline.net. The specific value refers to the relative energy difference favoring the N-oxide structure.

Molecular Modeling and Simulation of N-Oxide Formation Mechanisms

Molecular modeling and simulation techniques, often coupled with quantum chemical calculations, are employed to elucidate the mechanisms by which this compound might form. By simulating potential reaction pathways, researchers can identify transition states, calculate activation energies, and map out the step-by-step process of oxidation. These simulations provide insights into the kinetics and thermodynamics of N-oxide formation, helping to understand how and under what conditions this transformation occurs.

The use of DFT to pinpoint the most preferred site of oxidation on the dronedarone molecule, as mentioned previously globalresearchonline.net, is a direct application of computational chemistry to understanding formation mechanisms. By analyzing the electronic properties and relative stability of various intermediates and transition states, computational methods can predict the most likely reaction coordinates for the oxidation process. This approach is vital for predicting the chemical fate of dronedarone in various environments, including biological systems and the environment.

Prediction of N-Oxide Stability and Degradation Kinetics

Predicting the stability and degradation kinetics of this compound is crucial for understanding its persistence and potential impact. While direct computational studies specifically detailing the degradation kinetics of this compound are not extensively detailed in the reviewed literature, general computational approaches are well-established for such predictions. These typically involve calculating reaction rates for various degradation pathways (e.g., hydrolysis, oxidation, photolysis) using transition state theory and other kinetic modeling techniques.

Pharmacological and Toxicological Implications of Dronedarone N Oxide Mechanistic and in Vitro Focus

Dronedarone N Oxide As a Reference Standard and Impurity in Pharmaceutical Development

Role in Analytical Method Development and Validation (AMV)

The development and validation of analytical methods are fundamental to ensuring the quality and consistency of pharmaceutical products. In this context, Dronedarone (B1670951) N-Oxide serves as an essential reference standard. axios-research.comsynzeal.com

A reference standard is a highly purified compound used as a measurement benchmark in analytical tests. For Dronedarone, the presence of impurities like Dronedarone N-Oxide must be accurately quantified. To achieve this, a purified sample of this compound is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC). nih.govsynzeal.com These methods are designed to be stability-indicating, meaning they can effectively separate the active pharmaceutical ingredient (API), Dronedarone, from its impurities and degradation products. scirp.orgresearchgate.net

The process of Analytical Method Validation (AMV) for Dronedarone and its impurities involves several key parameters as per International Council for Harmonisation (ICH) guidelines: nih.govscirp.org

Specificity: The analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and placebo components. nih.gov Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress, are performed to demonstrate the method's specificity. scirp.orgscirp.orgscirp.org

Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. For instance, a validated HPLC method for Dronedarone showed linearity over a concentration range of 20–80 μg/ml. nih.gov

Precision: This assesses the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scirp.org

Accuracy: This determines how close the test results are to the true value. It is often assessed by spiking the drug product with known quantities of the impurity. scirp.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. nih.govscirp.org For one Dronedarone HPLC method, the LOD and LOQ were found to be 0.1 and 0.3 μg/ml, respectively. nih.gov

Robustness: This measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scirp.org

By using this compound as a reference standard, pharmaceutical manufacturers can develop and validate robust analytical methods capable of accurately detecting and quantifying this impurity in batches of Dronedarone. synzeal.com

Significance in Quality Control (QC) and Impurity Profiling

Impurity profiling, the identification and quantification of impurities in a drug substance, is a critical aspect of pharmaceutical quality control (QC). scirp.orgarastirmax.com The presence of impurities, even in small amounts, can affect the safety and efficacy of a drug. arastirmax.com this compound, as a known impurity, is a key focus of QC and impurity profiling for Dronedarone drug products. axios-research.com

Pharmaceutical companies and regulatory bodies like the European Pharmacopoeia provide reference standards for Dronedarone impurities to be used in laboratory tests. sigmaaldrich.com These standards are crucial for the routine quality control of every batch of the drug produced. arastirmax.com

During the manufacturing process and throughout the shelf-life of the drug, the levels of this compound and other impurities are closely monitored to ensure they remain within predefined, safe limits. scirp.org Stability-indicating HPLC methods are employed in QC laboratories to analyze samples from stability studies, where the drug product is stored under various environmental conditions (e.g., temperature, humidity, light) to assess its shelf-life. researchgate.net

The data below illustrates the application of a stability-indicating HPLC method for the determination of Dronedarone and its impurities.

ParameterConditionResult
Linearity (Correlation Coefficient, r)-> 0.999
Forced DegradationAcid Hydrolysis (5N HCl)Significant degradation observed
Base Hydrolysis (0.1N NaOH)No significant degradation
Oxidation (5% H2O2)Significant degradation observed
Thermal (105°C)No significant degradation
PhotolysisSignificant degradation observed

This table presents representative findings from a stability-indicating HPLC method development study for Dronedarone, highlighting the conditions under which significant degradation and impurity formation, such as N-oxides, can occur. scirp.orgscirp.org

The ability to accurately profile impurities like this compound is essential for:

Ensuring batch-to-batch consistency.

Meeting regulatory requirements for product release.

Establishing the shelf-life and appropriate storage conditions for the drug product. researchgate.net

Regulatory Considerations for Degradation Products and Impurities

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines concerning the control of impurities in pharmaceutical products. scirp.orgsanofi.us These guidelines are in place to ensure the safety and quality of medicines. ijpsjournal.com

The International Council for Harmonisation (ICH) provides globally recognized guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

Key regulatory considerations for degradation products like this compound include:

Identification and Characterization: Pharmaceutical manufacturers are required to identify and characterize any degradation product present at a level above the identification threshold. ijpsjournal.com This often involves the use of advanced analytical techniques like mass spectrometry (MS) in conjunction with HPLC (LC-MS) to determine the structure of the impurity. scirp.org

Qualification: If an impurity is present at a level above the qualification threshold, its biological safety must be assessed. arastirmax.com This may involve toxicological studies to evaluate the potential for adverse effects. arastirmax.com For N-oxide impurities, there is a known concern that they can sometimes be reactive and potentially impact the efficacy of the drug product. drug-dev.com

Setting Acceptance Criteria: Based on the identification and qualification data, strict acceptance criteria (limits) for each specified impurity are established and included in the drug substance and drug product specifications. tga.gov.au For example, the specifications for Dronedarone hydrochloride drug substance include limits for related substances, with specific impurities often limited to not more than 0.10% to 0.2%. tga.gov.au

The FDA and other regulatory bodies review all data related to impurity profiling as part of the new drug application (NDA) process. sanofi.us A thorough understanding and control of impurities like this compound are therefore prerequisites for gaining marketing approval for a new drug. sanofi.usijpsjournal.com

Future Research Directions and Unexplored Areas

Development of Advanced Spectroscopic Techniques for N-Oxide Characterization

While established analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), Ultraviolet (UV) spectrophotometry, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed for the analysis of dronedarone (B1670951) and its known metabolites fda.govtga.gov.auresearchgate.netresearchgate.netijpsdronline.comresearchgate.netsriramachandra.edu.inresearchgate.net, the specific characterization of Dronedarone N-Oxide using advanced spectroscopic techniques remains an underexplored area. Literature suggests that N-oxidation can occur via mechanisms involving singlet oxygen and free radicals researchgate.net, indicating the potential formation of this species. Future research should prioritize the development and application of sophisticated spectroscopic methods to precisely identify, quantify, and elucidate the structural and physicochemical properties of this compound. This includes employing High-Resolution Mass Spectrometry (HRMS) for accurate mass determination, advanced NMR techniques (e.g., 2D NMR experiments like HMQC and HMBC) for comprehensive structural assignment, and potentially solid-state NMR for characterizing its solid-state properties. Hyphenated techniques, such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), could also offer invaluable insights into the structure and behavior of this compound in complex matrices.

Exploration of Targeted Synthesis Approaches for this compound

While efficient and scalable synthetic routes for the parent drug, dronedarone, have been established researchgate.netacs.org, there is a notable absence of detailed literature describing targeted synthetic methodologies specifically for this compound. The availability of pure this compound is essential for comprehensive pharmacological and toxicological evaluations, as well as for its use as an analytical standard. Future research efforts should therefore be directed towards developing robust and efficient synthetic strategies. These could include exploring direct oxidation of dronedarone using specific oxidizing agents (e.g., peroxy acids, hydrogen peroxide in the presence of appropriate catalysts) under carefully controlled conditions to achieve regioselective N-oxidation. Alternatively, multi-step synthetic approaches commencing from appropriately functionalized precursors could be investigated to ensure high purity and yield of the target N-oxide.

Detailed Elucidation of Specific Biochemical Pathways Affected by this compound In Vitro

Summary of Future Research Objectives

SectionResearch AreaObjective
7.1Advanced Spectroscopic Techniques for N-Oxide CharacterizationTo develop and apply high-resolution mass spectrometry (HRMS), advanced NMR (2D NMR, solid-state NMR), and hyphenated techniques (LC-NMR) for precise structural elucidation and characterization of this compound.
7.2Mechanistic Elucidation of N-Oxidation Pathways In VitroTo identify the specific enzymes (e.g., CYP isoforms) and biochemical mechanisms responsible for the N-oxidation of dronedarone in vitro, including investigation of potential non-enzymatic pathways.
7.3Targeted Synthesis Approaches for this compoundTo develop efficient, selective, and scalable synthetic routes for the production of pure this compound, suitable for further pharmacological and toxicological studies, and as an analytical standard.
7.4Biochemical Pathways Affected by this compound In VitroTo comprehensively investigate the in vitro biochemical and pharmacological profile of this compound, including its effects on cardiac ion channels, cellular signaling pathways, and enzyme activities, to assess its biological relevance.

Q & A

Basic Research Questions

Q. How can researchers develop validated analytical methods for quantifying Dronedarone N-Oxide (DNO) in pharmaceutical formulations?

  • Methodological Approach : Utilize ultra-high-performance liquid chromatography (UHPLC) with optimized mobile phase conditions (e.g., acetonitrile gradient, buffer molarity) and detection methods like UV or LC-MS. For example, a UHPLC method achieved separation of DNO from dronedarone hydrochloride and other degradants in under 6 minutes using a gradient elution (x1: initial acetonitrile %, x2: final acetonitrile %, x3: gradient time, x4: buffer molarity) . Validation should include specificity, precision, and sensitivity (e.g., limit of quantitation ≤0.1%) as demonstrated in impurity profiling studies .

Q. What are the primary degradation pathways of dronedarone hydrochloride leading to the formation of DNO?

  • Methodological Approach : Conduct stress degradation studies under hydrolytic, oxidative, and photolytic conditions. Monitor degradation kinetics using stability-indicating chromatographic methods. For instance, oxidative stress (e.g., hydrogen peroxide exposure) likely promotes N-oxide formation due to the tertiary amine structure of dronedarone. Analytical methods must resolve DNO from parent drug and other degradants, as no prior stability-indicating methods for DNO were reported before recent studies .

Q. What pharmacokinetic parameters should be prioritized when assessing DNO’s contribution to overall drug exposure in atrial fibrillation patients?

  • Methodological Approach : Focus on metabolite-to-parent drug ratios, elimination half-life, and tissue distribution. Use population pharmacokinetic modeling to account for interpatient variability, particularly in patients with hepatic impairment. Studies should compare plasma concentrations of DNO and dronedarone across dosing intervals, as metabolite accumulation could influence safety profiles .

Advanced Research Questions

Q. How do green chemistry metrics (e.g., AGREE, Analytical Eco-Scale) apply to chromatographic methods for separating DNO from related substances?

  • Methodological Approach : Evaluate methods using the Analytical Greenness (AGREE) metric, which assesses energy consumption, waste generation, and solvent toxicity. For example, a UHPLC method for DNO achieved an AGREE score of 0.78 (scale: 0–1) by minimizing acetonitrile usage and employing eco-friendly buffers. Compare with traditional HPLC methods to quantify reductions in environmental impact .

Q. What experimental strategies resolve contradictions in the hepatotoxic potential of dronedarone and its metabolites like DNO across preclinical and clinical studies?

  • Methodological Approach : Perform comparative toxicogenomics using in vitro hepatocyte models to assess mitochondrial toxicity (e.g., inhibition of fatty acid β-oxidation). Clinical data from RCTs (e.g., ATHENA, PALLAS) show no significant hepatic event disparities, while post-marketing studies suggest a 3.13-fold adjusted odds ratio for liver injury. Mechanistic studies should clarify if DNO exacerbates mitochondrial dysfunction at higher hepatic concentrations .

Q. How can in vitro metabolite profiling of DNO inform clinical risk assessments of drug-drug interactions, particularly with P-glycoprotein (P-gp) inhibitors?

  • Methodological Approach : Use Caco-2 cell models to study DNO’s permeability and P-gp efflux ratios. Co-administration with P-gp inhibitors (e.g., verapamil) may increase systemic exposure to DNO, mimicking the digoxin interaction observed in the PALLAS trial. Pharmacokinetic simulations should quantify interaction risks, especially in patients with renal impairment .

Q. What mechanistic studies clarify DNO’s role in dronedarone’s proarrhythmic vs. antiarrhythmic effects across patient populations?

  • Methodological Approach : Use patch-clamp electrophysiology to assess DNO’s effects on cardiac ion channels (e.g., hERG, Nav1.5). Contrast findings with dronedarone’s Class III antiarrhythmic action. Clinical data from the ANDROMEDA trial show increased mortality in heart failure patients, while ATHENA demonstrates reduced cardiovascular hospitalization. Investigate whether DNO accumulation alters repolarization dynamics in at-risk populations .

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